1,1-Dimethoxycyclohexane;1-methoxycyclohexene
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Overview
Description
1,1-Dimethoxycyclohexane;1-methoxycyclohexene is a compound that finds utility in various fields of organic synthesis. This mixture consists of two components: 1-Methoxycyclohexene and cyclohexanone dimethylacetal. Both components are known for their reactivity and versatility in chemical reactions, making the mixture valuable for research and industrial applications .
Preparation Methods
The synthesis of 1,1-Dimethoxycyclohexane;1-methoxycyclohexene involves specific reaction conditions and routes. Typically, cyclohexanone is reacted with methanol in the presence of an acid catalyst to form cyclohexanone dimethylacetal. Concurrently, 1-Methoxycyclohexene can be synthesized through the methoxylation of cyclohexene under controlled conditions . Industrial production methods often involve optimized reaction parameters to ensure high yield and purity of the mixture.
Chemical Reactions Analysis
1,1-Dimethoxycyclohexane;1-methoxycyclohexene undergoes various types of chemical reactions, including:
Oxidation: The mixture can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the mixture into alcohols.
Substitution: The mixture can participate in nucleophilic substitution reactions, leading to the formation of ethers and other derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Scientific Research Applications
1,1-Dimethoxycyclohexane;1-methoxycyclohexene has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The mixture is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The mixture is utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,1-Dimethoxycyclohexane;1-methoxycyclohexene exerts its effects involves its reactivity towards various chemical reagents. The molecular targets include functional groups such as carbonyls and hydroxyls, which undergo transformations through nucleophilic addition, elimination, and substitution reactions. The pathways involved are typically those of organic reaction mechanisms, including the formation of intermediates and transition states .
Comparison with Similar Compounds
When compared to similar compounds, 1,1-Dimethoxycyclohexane;1-methoxycyclohexene stands out due to its unique combination of reactivity and versatility. Similar compounds include:
Cyclohexanone dimethyl ketal: Known for its use in similar synthetic applications.
1,1-Dimethoxycyclohexane: Another compound with comparable reactivity but different structural properties
Properties
IUPAC Name |
1,1-dimethoxycyclohexane;1-methoxycyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C7H12O/c1-9-8(10-2)6-4-3-5-7-8;1-8-7-5-3-2-4-6-7/h3-7H2,1-2H3;5H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBGTJQNJPCGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCC1.COC1(CCCCC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662079 |
Source
|
Record name | 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215762-84-7 |
Source
|
Record name | 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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